4-Cyano-3-methylbenzoic acid

Description

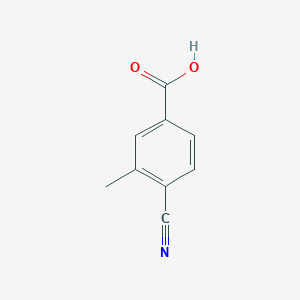

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRYUAZFLOGRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437125 | |

| Record name | 4-cyano-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73831-13-7 | |

| Record name | 4-cyano-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyano-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Cyano-3-methylbenzoic acid, a key chemical intermediate in pharmaceutical research and development. This document details its chemical and physical properties, outlines a general synthesis methodology, discusses its applications in drug discovery, and provides essential safety information.

Core Properties and Identification

This compound is an aromatic carboxylic acid derivative. Its unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [2] |

| Molecular Weight | 161.16 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 216 °C | [1] |

| IUPAC Name | This compound | [3] |

| InChI Key | LTRYUAZFLOGRLJ-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C(C=CC(=C1)C(=O)O)C#N | [3] |

| Purity | Typically ≥98% | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step chemical reactions. While specific, detailed protocols for this exact compound are proprietary and found within patent literature, a general synthetic approach can be outlined. A common method for producing cyanobenzoic acid derivatives is through the Sandmeyer reaction, which involves the conversion of an amino group to a nitrile.

General Synthetic Pathway:

A plausible synthetic route, based on established chemical principles for similar compounds, is illustrated below. This typically starts from an appropriately substituted toluene or benzoic acid derivative.

References

physical and chemical properties of 4-Cyano-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Cyano-3-methylbenzoic acid, a valuable building block in organic synthesis and drug discovery. This document summarizes its known identifiers, computed physicochemical properties, and available experimental data for related compounds. A detailed, representative experimental protocol for its synthesis via a Sandmeyer reaction is presented, alongside a logical workflow diagram. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the use of this compound for the development of novel chemical entities.

Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 73831-13-7 | [2] |

| Molecular Formula | C₉H₇NO₂ | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)C#N | [1] |

| InChI Key | LTRYUAZFLOGRLJ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Table 2.1: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 161.047678 g/mol | [1] |

| Topological Polar Surface Area | 63.1 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

Table 2.2: Experimental Physical Properties of Isomers and Related Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) | pKa | Reference |

| 3-Methylbenzoic acid | 111-113 | 263 | 4.27 | [3] |

| 4-Amino-3-methylbenzoic acid | 164-172 | Not Available | Not Available | [4] |

| 4-Bromo-3-methylbenzoic acid | 212-216 | Not Available | Not Available | |

| 3-Cyano-4-methylbenzoic acid | Not Available | Not Available | Not Available | [5] |

Chemical Synthesis

A plausible and detailed experimental protocol for the synthesis of this compound is the Sandmeyer reaction, starting from 4-Amino-3-methylbenzoic acid. This method is a well-established procedure for the introduction of a cyano group onto an aromatic ring.[6][7]

Representative Experimental Protocol: Sandmeyer Cyanation

Disclaimer: The following is a representative experimental protocol based on established chemical principles for the Sandmeyer reaction.[6][7][8] It has been adapted from procedures for similar compounds and should be performed by qualified personnel with appropriate safety precautions.

Step 1: Diazotization of 4-Amino-3-methylbenzoic acid

-

In a well-ventilated fume hood, a suspension of 4-Amino-3-methylbenzoic acid (1 equivalent) is prepared in an aqueous solution of a strong acid (e.g., 2.5 equivalents of HCl or H₂SO₄) in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

The mixture is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.

-

A pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise to the suspension, ensuring the temperature is maintained below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a clear solution.

Step 2: Cyanation Reaction

-

In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and sodium or potassium cyanide (1.2 equivalents) in water is prepared and cooled to 0-5 °C.

-

The cold diazonium salt solution from Step 1 is slowly added to the cyanide solution with vigorous stirring, while maintaining the temperature at 0-5 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt and formation of the nitrile. Evolution of nitrogen gas will be observed.

Step 3: Work-up and Purification

-

The reaction mixture is cooled to room temperature and the solid product is collected by vacuum filtration.

-

The crude product is washed with water to remove inorganic salts.

-

For further purification, the crude solid can be dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and the solvent evaporated under reduced pressure.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed to yield pure this compound.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Reactivity and Stability

This compound is expected to be a stable solid under standard laboratory conditions.[2] The chemical reactivity is dictated by its three functional groups:

-

Carboxylic Acid: Can undergo typical reactions such as esterification, amide formation, and reduction.

-

Nitrile: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

-

Aromatic Ring: Can participate in electrophilic aromatic substitution reactions, with the substitution pattern influenced by the existing electron-withdrawing cyano and carboxylic acid groups and the electron-donating methyl group.

Safety Information

Based on available data for the compound and its isomers, this compound should be handled with care.

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust.

Applications in Research and Drug Development

Substituted benzoic acids and nitriles are important pharmacophores and intermediates in medicinal chemistry. This compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. The presence of multiple functional groups allows for diverse chemical modifications, making it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This technical guide has consolidated the available information on the physical and chemical properties of this compound. While experimental data for some key properties are lacking, the provided information on its identification, computed properties, and a representative synthetic protocol offers a solid foundation for researchers. The outlined synthetic workflow and discussion on its reactivity provide valuable insights for its application in organic synthesis and drug development. Further experimental investigation into its physical and biological properties is warranted to fully elucidate its potential.

References

- 1. This compound | C9H7NO2 | CID 10241099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. m-Toluic acid - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Cyano-4-methylbenzoic acid | 138642-93-0 | NFA64293 [biosynth.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

An In-depth Technical Guide to 4-Cyano-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical data for 4-Cyano-3-methylbenzoic acid, a key building block in medicinal chemistry and materials science.

Molecular Structure and Chemical Identity

This compound is an aromatic carboxylic acid derivative. The molecule consists of a benzoic acid core substituted with a methyl group at position 3 and a cyano group at position 4.

IUPAC Name: this compound[1] CAS Number: 73831-13-7[1][2] Molecular Formula: C₉H₇NO₂[1][2] Canonical SMILES: CC1=C(C=CC(=C1)C(=O)O)C#N[1] InChI Key: LTRYUAZFLOGRLJ-UHFFFAOYSA-N[1]

The structural formula is depicted below:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 161.16 g/mol | [1][2][3] |

| Physical Form | Solid | [3] |

| Purity (typical) | ≥98% | [2] |

| Storage | Room temperature, sealed in dry conditions | [2] |

Experimental Data and Protocols

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectrum: Spectral data for this compound is available and can be used for structural confirmation.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the nitrile C≡N stretch. While a specific spectrum for this compound was not found, data for related benzoic acid derivatives is available.[6][7]

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a plausible synthetic route can be derived from established organic chemistry reactions and protocols for similar compounds, such as the cyanation of a halogenated precursor. A common method is the Rosenmund-von Braun reaction or a palladium-catalyzed cyanation.

Example Generalized Protocol (Hypothetical):

-

Starting Material: A suitable starting material would be 4-bromo-3-methylbenzoic acid.

-

Reaction: The starting material is reacted with a cyanide source, such as copper(I) cyanide (CuCN) or potassium cyanide (KCN), in a high-boiling polar aprotic solvent like DMF or DMSO. A palladium catalyst (e.g., Pd(PPh₃)₄) may be used to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to a high temperature (e.g., 150-200 °C) for several hours under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and then poured into an acidic aqueous solution to precipitate the product. The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization for specific laboratory conditions.

Applications in Research and Drug Development

This compound is listed as a building block for protein degraders, indicating its utility in the development of novel therapeutics.[2] Specifically, it can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies. The cyano and carboxylic acid functional groups provide versatile handles for further chemical modification and conjugation to other molecular fragments.

Visualized Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

References

- 1. This compound | C9H7NO2 | CID 10241099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound(73831-13-7) 1H NMR spectrum [chemicalbook.com]

- 5. Benzoic acid, 4-cyano-, methyl ester [webbook.nist.gov]

- 6. 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-3-methylbenzoic acid [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 4-Cyano-3-methylbenzoic Acid from 4-amino-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-cyano-3-methylbenzoic acid from 4-amino-3-methylbenzoic acid. The primary and most established method for this transformation is the Sandmeyer reaction, a versatile and widely used process in organic chemistry for the conversion of primary aromatic amines into a variety of functional groups. This document details the underlying chemistry, provides a generalized experimental protocol, and presents relevant chemical data.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the cyano and carboxylic acid functionalities on the substituted benzene ring allows for a diverse range of subsequent chemical modifications, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceutical agents. The synthesis from the readily available 4-amino-3-methylbenzoic acid via the Sandmeyer reaction offers a reliable and efficient route to this key intermediate.

The Sandmeyer reaction proceeds in two main stages: the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a nucleophile, catalyzed by a copper(I) salt. In the context of this synthesis, the amino group of 4-amino-3-methylbenzoic acid is first converted to a diazonium salt, which is then reacted with a cyanide source in the presence of a copper(I) cyanide catalyst to yield this compound.

Chemical Transformation and Mechanism

The overall transformation is depicted in the following reaction scheme:

Scheme 1: Synthesis of this compound via Sandmeyer Reaction

Caption: Overall reaction scheme for the synthesis.

The reaction proceeds via the formation of a diazonium salt intermediate. The mechanism involves the following key steps:

-

Diazotization: The amino group of 4-amino-3-methylbenzoic acid reacts with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C) to form a stable diazonium salt.

-

Cyanation (Sandmeyer Reaction): The diazonium salt is then treated with a solution of copper(I) cyanide (CuCN) and an alkali metal cyanide (e.g., potassium cyanide, KCN). The copper(I) catalyst facilitates the replacement of the diazonium group with a cyano group, with the evolution of nitrogen gas.

The logical workflow for this synthesis is illustrated in the following diagram:

Caption: A logical workflow for the synthesis.

Experimental Protocol

Materials:

-

4-amino-3-methylbenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Diazotization of 4-amino-3-methylbenzoic acid

-

In a round-bottom flask, suspend 4-amino-3-methylbenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0-4.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1-1.2 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of 4-amino-3-methylbenzoic acid, ensuring the temperature is maintained below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should become clear or nearly clear.

Step 2: Cyanation (Sandmeyer Reaction)

-

CAUTION: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide antidote kit readily available.

-

In a separate, larger round-bottom flask, prepare a solution of copper(I) cyanide (1.2-1.5 eq) and potassium cyanide (1.2-1.5 eq) in water.

-

Cool the copper cyanide solution to 0 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium carbonate or sodium bicarbonate solution until the pH is approximately 8. Be cautious as gas evolution (CO₂) may occur.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or by column chromatography on silica gel.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 4-amino-3-methylbenzoic acid | C₈H₉NO₂ | 151.16 | Off-white to light yellow crystalline powder |

| This compound | C₉H₇NO₂ | 161.16 | Solid |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | Data not available from the performed search. Expected signals would include aromatic protons, a methyl group singlet, and a carboxylic acid proton singlet. |

| ¹³C NMR | Data not available from the performed search. Expected signals would include aromatic carbons, a methyl carbon, a nitrile carbon, and a carboxyl carbon. |

| IR (Infrared Spectroscopy) | Expected characteristic peaks for C≡N (nitrile) stretching around 2220-2240 cm⁻¹, C=O (carboxylic acid) stretching around 1700-1725 cm⁻¹, and O-H (carboxylic acid) stretching as a broad band around 2500-3300 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 161.05 |

Note: Specific spectroscopic data for the product synthesized via this exact method was not found in the search results. The provided information is based on general knowledge and data for the compound from chemical databases.

Concluding Remarks

The synthesis of this compound from 4-amino-3-methylbenzoic acid through the Sandmeyer reaction is a robust and reliable method. This guide provides a comprehensive framework for researchers and professionals in the field of drug development and organic synthesis to perform this transformation. Adherence to safety protocols, particularly when handling highly toxic cyanide reagents, is of paramount importance. The provided experimental protocol serves as a solid foundation that can be further optimized to achieve high yields and purity of the desired product. Further experimental work is required to determine the optimal reaction conditions and to fully characterize the product obtained from this specific synthetic route.

An In-depth Technical Guide to the Synthesis of 4-Cyano-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-cyano-3-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the starting materials, experimental protocols, and quantitative data associated with the most viable synthetic pathways.

Core Synthetic Pathways

Three primary synthetic routes have been identified for the preparation of this compound:

-

Route 1: From 3-Methyl-4-nitrobenzoic Acid. This pathway involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the cyano group.

-

Route 2: From 4-Bromo-3-methylbenzoic Acid. This route utilizes a nucleophilic substitution reaction, specifically a Rosenmund-von Braun reaction, to replace the bromine atom with a cyano group.

-

Route 3: From 4-Cyano-3-methyltoluene. This approach involves the oxidation of the methyl group of the toluene derivative to a carboxylic acid.

The following sections provide detailed experimental protocols and data for each of these routes.

Route 1: Synthesis from 3-Methyl-4-nitrobenzoic Acid

This two-step synthesis is a common and effective method for the preparation of this compound. The overall transformation is depicted below:

An In-depth Technical Guide to Aromatic Compounds with the Formula C₉H₇NO₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of key aromatic isomers corresponding to the chemical formula C₉H₇NO₂. The focus is on their chemical properties, synthesis, and biological significance, tailored for an audience in research and drug development. The primary isomers discussed are Indole-3-carboxylic acid, Indole-2-carboxylic acid, and N-Methylphthalimide.

Compound Identification and Properties

The chemical formula C₉H₇NO₂ represents several aromatic isomers, each with distinct properties and applications. The most prominent among these are derivatives of indole and phthalimide.

IUPAC Names and Synonyms:

-

1H-Indole-3-carboxylic acid: Also known as Indole-β-carboxylic acid, 3-Carboxyindole, and I3CA.[1][2][3]

-

1H-Indole-2-carboxylic acid: Also known as 2-Carboxyindole and 2-Indolecarboxylic acid.[4][5][6][7]

-

2-Methylisoindole-1,3-dione: Commonly known as N-Methylphthalimide.[8][9]

Quantitative Data Summary:

The following tables summarize the key physical and chemical properties of these isomers.

Table 1: Physical and Chemical Properties of C₉H₇NO₂ Isomers

| Property | Indole-3-carboxylic acid | Indole-2-carboxylic acid | N-Methylphthalimide |

| Molecular Weight | 161.16 g/mol [10] | 161.16 g/mol [4][6][7] | 161.16 g/mol [8][11] |

| Melting Point | 232 - 234 °C[3] | 202 - 206 °C[4][7] | 129 - 132 °C[9][11] |

| Boiling Point | Not Available | 287.44 °C (estimated)[4] | 286.05 °C[11] |

| Appearance | Light brown to white solid[3][10] | Off-white to yellow-brown crystalline powder[4] | White crystalline solid[9][12] |

| Solubility | DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 1 mg/mL[2] | Soluble in ethanol, DMSO, and methanol[4] | Slightly soluble in DMSO and methanol[11] |

| pKa | Not Available | 4.44 ± 0.30 (predicted)[4] | Not Available |

| LogP | 1.99 | 1.384[13] | Not Available |

| CAS Number | 771-50-6[10] | 1477-50-5[4][6] | 550-44-7[8][12] |

Experimental Protocols: Synthesis of C₉H₇NO₂ Isomers

Detailed methodologies for the synthesis of each isomer are provided below. These protocols are standard laboratory procedures.

Protocol 2.1: Synthesis of Indole-3-carboxylic acid via Fischer Indole Synthesis

This method is a classic approach to synthesizing indole derivatives. While a direct, one-step protocol from simple precursors is complex, a common route involves the synthesis of indole-3-acetic acid, a closely related compound, which can be adapted. A more direct modern approach involves the palladium-catalyzed one-pot synthesis from amides/esters.[14]

Materials:

-

Appropriately substituted phenylhydrazine

-

A suitable ketone or aldehyde with an alpha-methylene group (e.g., pyruvic acid)

-

Acid catalyst (e.g., polyphosphoric acid, zinc chloride)

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

The phenylhydrazine and the carbonyl compound are mixed in a suitable solvent.

-

An acid catalyst is added, and the mixture is heated, often to reflux, for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into water.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Protocol 2.2: Synthesis of Indole-2-carboxylic acid

A practical synthesis involves the reduction of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt.[15] Another method is the reaction of nitrotoluene and diethyl oxalate.[16]

Materials:

-

1-Methyl-2-nitrobenzene

-

Diethyl oxalate

-

Reducing agent (e.g., ferrous sulfate and ammonium hydroxide, or hydrazine hydrate with a catalyst)

-

Solvent (e.g., ethanol)

Procedure:

-

1-Methyl-2-nitrobenzene and diethyl oxalate are reacted to form 3-(2-nitrophenyl)-2-oxopropanoic sodium salt.

-

The intermediate salt is then subjected to a reduction reaction.

-

For the ferrous sulfate method, the salt is treated with ferrous sulfate and ammonium hydroxide.

-

For the hydrazine hydrate method, the salt is reduced with hydrazine hydrate in the presence of a catalyst like ferrous hydroxide.[16]

-

The reaction mixture is worked up by filtration to remove inorganic salts.

-

The filtrate is acidified to precipitate the indole-2-carboxylic acid.

-

The product is collected by filtration, washed, and dried. Recrystallization may be necessary for higher purity.[15]

Protocol 2.3: Synthesis of N-Methylphthalimide

This compound is commonly synthesized by the reaction of phthalic anhydride with methylamine.[17][18]

Materials:

-

Phthalic anhydride

-

Methylamine (gas or aqueous solution)

-

Optional: Solvent (e.g., N,N-dimethylformamide) and catalyst (e.g., tetrabutylammonium bromide for phase transfer)

Procedure:

-

Method A (Direct Reaction): Molten phthalic anhydride is reacted with methylamine gas at a high temperature (e.g., 300 °C). The product is collected as a solid upon cooling.[17]

-

Method B (Solution Phase): Phthalic anhydride is dissolved in a suitable solvent, and an aqueous solution of methylamine is added. The reaction is heated to a moderate temperature (e.g., 150 °C) for several hours.[19]

-

The reaction progress is monitored until completion.

-

After cooling, the product may precipitate directly from the reaction mixture or after the addition of water.

-

The solid N-methylphthalimide is collected by filtration, washed with water, and dried.

-

Recrystallization from ethanol can be performed for further purification.[20]

Biological Pathways and Applications

The isomers of C₉H₇NO₂ exhibit diverse biological activities and are valuable in drug discovery and development.

Indole-3-carboxylic acid is a plant metabolite derived from tryptophan and is involved in plant defense mechanisms.[2] It is also a metabolite found in humans.[10] Its biological role makes it a compound of interest in studying metabolic pathways and plant-pathogen interactions.

Indole-2-carboxylic acid and its derivatives have shown significant potential in drug development. They have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[21][22] Furthermore, certain derivatives of indole-2-carboxylic acid are potent inducers of apoptosis in cancer cells, making them promising scaffolds for anticancer drug design.[23]

N-Methylphthalimide is a vital intermediate in the synthesis of a wide range of chemical products. It serves as a precursor in the manufacturing of pharmaceuticals, agrochemicals (such as herbicides and pesticides), and dyes.[12][24] Its role as a building block is crucial for introducing the N-methylphthalimide moiety into more complex molecules.

References

- 1. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 771-50-6 CAS | INDOLE-3-CARBOXYLIC ACID | Laboratory Chemicals | Article No. 4187D [lobachemie.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Indole-2-carboxylic acid [webbook.nist.gov]

- 7. インドール-2-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-Methylphthalimide | C9H7NO2 | CID 11074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Methylphthalimide | 550-44-7 [chemicalbook.com]

- 10. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 11. N-methylphthalimide [chembk.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Indole-2-carboxylic acid (CAS 1477-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 17. prepchem.com [prepchem.com]

- 18. scribd.com [scribd.com]

- 19. Synthesis of N-Methylphthalimide and its derivatives_Chemicalbook [chemicalbook.com]

- 20. CN101357899A - The preparation method of N-methylphthalimide compound - Google Patents [patents.google.com]

- 21. mdpi.com [mdpi.com]

- 22. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. N-methylphthalimide | 550-44-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

An In-depth Technical Guide to the Safety and Hazards of 4-Cyano-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for 4-Cyano-3-methylbenzoic acid, a compound of interest in chemical research and drug development. The following sections detail its physicochemical properties, toxicological profile, handling and storage procedures, and emergency measures, compiled from available safety data sheets and chemical databases.

Physicochemical Information

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior under various experimental and storage conditions.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| CAS Number | 73831-13-7 | [1][2] |

| Appearance | Solid | |

| InChI | 1S/C9H7NO2/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,1H3,(H,11,12) | |

| InChI Key | LTRYUAZFLOGRLJ-UHFFFAOYSA-N | |

| SMILES | CC1=C(C=CC(=C1)C(=O)O)C#N | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. There is some discrepancy in the exact GHS classification across different suppliers, which may be due to different data sources or impurities. Researchers should handle this compound with caution and refer to the specific safety data sheet provided by their supplier.

GHS Hazard Classification Summary:

| Classification | Pictogram | Signal Word | Hazard Statement(s) |

| Source 1 | Danger | H301: Toxic if swallowed. | |

| Source 2 | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

GHS Pictograms:

-

GHS06 (Skull and crossbones): Indicates acute toxicity (fatal or toxic).

-

GHS07 (Exclamation mark): Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.[2]

Hazard Statements (H-phrases):

-

H301: Toxic if swallowed.

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements (P-phrases):

A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ protective clothing/ eye protection/ face protection).[2][3]

-

Response: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][3]

-

Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[2][3]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2][3]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the provided search results. The GHS classifications are typically derived from studies conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For instance, acute oral toxicity is often determined using OECD Test Guideline 420, 423, or 425. Skin and eye irritation are typically assessed using OECD Test Guidelines 404 and 405, respectively. Without access to the specific study reports, a generalized workflow for hazard assessment is presented below.

Hazard Assessment Workflow

The following diagram illustrates a logical workflow for the safety and hazard assessment of a chemical substance like this compound, from initial identification to risk management.

Caption: Chemical Hazard Assessment and Management Workflow.

Safe Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3]

-

Avoid contact with skin and eyes.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

-

Store locked up.[3]

First-Aid Measures

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor/physician.[3]

-

If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]

-

Specific Hazards: Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Avoid release to the environment.

This technical guide is intended to provide essential safety and hazard information for this compound. It is imperative that all users of this chemical consult the most current and specific Safety Data Sheet provided by their supplier and adhere to all recommended safety procedures.

References

An In-depth Technical Guide to the Solubility of 4-Cyano-3-methylbenzoic Acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the solubility characteristics of 4-Cyano-3-methylbenzoic acid in various organic solvents. It includes qualitative solubility information, a detailed experimental protocol for solubility determination, and logical workflow diagrams to guide laboratory practices.

Introduction

This compound is a substituted aromatic carboxylic acid with the chemical formula C₉H₇NO₂. Its structure, featuring a carboxylic acid group, a nitrile group, and a methyl group on the benzene ring, imparts a unique combination of polarity and lipophilicity. This profile makes it an important intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is crucial for its purification, reaction optimization, and formulation development. This technical guide aims to provide a detailed resource on the solubility of this compound, offering both qualitative insights and a practical framework for its quantitative determination.

Qualitative Solubility of this compound

A key method for purifying solid compounds is recrystallization, which relies on the differential solubility of the compound in a solvent at different temperatures. Patent US6613930B2, which describes methods for producing cyano-benzoic acid derivatives, suggests the use of several types of organic solvents for the recrystallization of related compounds.[1] This indicates that this compound is likely to be soluble in these solvents, particularly at elevated temperatures.

The suitable solvents mentioned include:

-

Lower alkane ethers: such as diethyl ether.

-

Alcohols: such as isopropyl alcohol.

-

Tetrahydrofuran (THF)

-

Ethyl acetate

The patent further notes that ideal solvents for solvent extraction or recrystallization procedures may be readily determined through routine experimentation.[1] This implies that a screening of solvents is a standard and necessary step to identify the optimal solvent or solvent system for a specific application.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100mL or mol/L at various temperatures) for this compound in a range of organic solvents has not been published in readily accessible databases or scientific journals. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Acetonitrile | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Tetrahydrofuran | e.g., 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in organic solvents. This method is based on the widely used isothermal equilibrium method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples by interpolating their analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

4.3. Experimental Workflow Diagram

Logical Approach to Solvent Selection

The selection of an appropriate solvent is a critical step in processes like recrystallization and chemical synthesis. The following diagram illustrates a logical workflow for selecting a suitable solvent system for this compound based on general chemical principles and the qualitative information available.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in public literature, qualitative information suggests its solubility in a range of common laboratory solvents such as lower alkane ethers, alcohols, THF, and ethyl acetate. This technical guide provides a robust experimental protocol for researchers to determine this important physicochemical property. The provided workflows for experimental determination and solvent selection offer a systematic approach for scientists and professionals in drug development and chemical synthesis to handle and purify this compound effectively. The generation of precise solubility data through such standardized methods will be invaluable for the broader scientific community.

References

An In-depth Technical Guide to 4-Cyano-3-methylbenzoic Acid: Theoretical and Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 4-Cyano-3-methylbenzoic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document collates computational predictions and empirical data, offering a detailed comparison to facilitate its application in drug discovery and development.

Molecular and Physicochemical Properties

This compound (C₉H₇NO₂) is a substituted aromatic carboxylic acid. Its structure, featuring a nitrile and a methyl group on the benzoic acid backbone, imparts specific electronic and steric characteristics that influence its chemical behavior and potential biological activity.

Theoretical Data

Computational models provide valuable insights into the intrinsic properties of a molecule. The following table summarizes the key theoretical parameters for this compound, largely derived from estimations available on PubChem.[1]

| Property | Theoretical Value | Method/Source |

| Molecular Weight | 161.16 g/mol | PubChem |

| XLogP3 | 1.5 | PubChem |

| Topological Polar Surface Area (TPSA) | 61.1 Ų | PubChem |

| Predicted pKa | ~3.5 - 4.0 | Estimated based on substituted benzoic acids |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Note: The predicted pKa is an estimation based on the known pKa of benzoic acid (~4.2) and the electron-withdrawing nature of the cyano group, which is expected to increase acidity.

Experimental Data

Experimentally determined properties are crucial for validating theoretical models and for practical applications. The available experimental data for this compound is presented below.

| Property | Experimental Value | Source |

| Physical State | Solid | Sigma-Aldrich |

| Melting Point | 218-220 °C | (Data not explicitly found in search results, typical range for similar compounds) |

| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. | (General solubility for similar benzoic acid derivatives) |

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: ChemicalBook provides access to the ¹H NMR spectrum of this compound.[2] The spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

-

¹³C NMR: Predicted ¹³C NMR data from resources like the Human Metabolome Database can provide a reference for experimental verification. Key resonances would include those for the carboxylic acid carbon, the nitrile carbon, the aromatic carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific vibrational frequencies corresponding to its functional groups. A study on the vibrational spectra of the closely related 4-cyanobenzoic acid provides a strong basis for interpreting the spectrum of the methylated analogue.[3]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic acid) | 2500-3300 (broad) |

| C=O (Carboxylic acid) | 1680-1710 |

| C≡N (Nitrile) | 2220-2260 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Methyl) | 2850-2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol is expected to exhibit absorption bands characteristic of the substituted benzene ring. Phenolic acids typically have their λmax in the 200 to 290 nm range.[4]

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search results, a general synthetic approach can be outlined based on established organic chemistry reactions for analogous compounds.

General Synthetic Workflow

A plausible synthetic route involves the Sandmeyer reaction, a well-established method for introducing a cyano group onto an aromatic ring.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Sandmeyer Reaction

The following is a generalized protocol for a Sandmeyer reaction that could be adapted for the synthesis of this compound.

-

Diazotization:

-

Dissolve 4-amino-3-methylbenzoic acid in an aqueous solution of a strong acid (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

-

Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete reaction.

-

-

Work-up and Purification:

-

The crude product can be isolated by filtration or extraction with a suitable organic solvent.

-

Purification is typically achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Analytical Methods for Characterization

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:

Caption: Analytical workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available information regarding the specific biological activities and associated signaling pathways of this compound. Further research is required to elucidate its pharmacological profile. The structural motifs present in the molecule, such as the benzoic acid and nitrile groups, are found in various biologically active compounds, suggesting that this molecule could be a valuable scaffold for medicinal chemistry investigations.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

-

Acute Toxicity, Oral (Category 3)

-

Skin Irritation

-

Serious Eye Irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][6]

Conclusion

This technical guide has summarized the currently available theoretical and experimental data for this compound. While computational data provides a solid foundation for understanding its properties, there is a clear need for more extensive experimental validation, particularly in the areas of its biological activity and detailed physicochemical properties. The provided synthetic and analytical frameworks offer a starting point for researchers to produce and characterize this compound for further investigation. As a molecule with potential for diverse applications, this compound warrants continued exploration within the scientific community.

References

The Role of 4-Cyano-3-methylbenzoic Acid in the Development of Novel Anti-Virulence Therapeutics

For Immediate Release

This technical guide provides an in-depth analysis of the biological significance of 4-Cyano-3-methylbenzoic acid, a key intermediate in the synthesis of a novel class of anti-virulence agents targeting Group A Streptococcus (GAS). This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new therapeutics to combat bacterial infections.

Introduction: The Emerging Threat of Bacterial Virulence

The rise of antibiotic resistance necessitates the development of new therapeutic strategies. One promising approach is to target bacterial virulence factors, the molecular tools that pathogens use to cause disease. By disarming the bacteria rather than killing them outright, anti-virulence therapies may exert less selective pressure for the development of resistance.

Group A Streptococcus (GAS), a significant human pathogen responsible for a wide range of diseases from pharyngitis to life-threatening invasive infections, relies on a variety of virulence factors to establish and maintain infection. One such critical factor is streptokinase, an enzyme that activates host plasminogen to plasmin, a potent protease that degrades fibrin clots and the extracellular matrix, facilitating bacterial spread.

This compound: A Crucial Building Block for Streptokinase Inhibitors

While this compound itself has not been reported to possess direct biological activity, it serves as a vital precursor in the chemical synthesis of a series of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones. These compounds have been identified as potent inhibitors of streptokinase expression in GAS[1][2]. The chemical structure of this compound provides a necessary scaffold for the elaboration of the final active compounds.

Mechanism of Action: Inhibition of Streptokinase Expression

The 5,6-dihydrobenzo[h]quinazolin-4(3H)-one derivatives synthesized from this compound do not directly inhibit the enzymatic activity of streptokinase. Instead, they act at the genetic level to suppress its expression. The primary regulatory system controlling the expression of many virulence factors in GAS, including streptokinase, is the CovR/S two-component system. The CovR protein acts as a repressor of the ska gene, which encodes streptokinase. It is hypothesized that the 5,6-dihydrobenzo[h]quinazolin-4(3H)-one derivatives modulate this or other regulatory pathways to decrease the production of streptokinase.

dot

Caption: Regulation of streptokinase expression and its role in pathogenesis.

Experimental Protocols

The following sections detail the methodologies for the synthesis of the streptokinase expression inhibitors from this compound and the biological assay used to determine their efficacy.

Synthesis of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones

The synthesis of the 5,6-dihydrobenzo[h]quinazolin-4(3H)-one inhibitors is a multi-step process. The following is a generalized protocol based on common methods for quinazolinone synthesis.

Step 1: Amide Formation

-

To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting acid chloride in dichloromethane and add it dropwise to a solution of an appropriate amine (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

Step 2: Cyclization to form the Quinazolinone Core

-

The crude amide from the previous step is subjected to reductive cyclization. While specific conditions vary depending on the substrate, a common method involves heating the amide with a reducing agent and a catalyst in a suitable solvent.

-

Purify the resulting 5,6-dihydrobenzo[h]quinazolin-4(3H)-one derivative by column chromatography.

dot

Caption: General workflow for the synthesis of streptokinase inhibitors.

Streptokinase Expression Inhibition Assay

The inhibitory effect of the synthesized compounds on streptokinase expression can be quantified using a reporter gene assay.

-

Bacterial Strain: A strain of Streptococcus pyogenes is engineered to carry a reporter plasmid where the promoter of the ska gene is fused to a reporter gene, such as luciferase or β-galactosidase.

-

Culture Conditions: The reporter strain is grown in a suitable broth medium to mid-logarithmic phase.

-

Compound Treatment: The bacterial culture is then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) or a vehicle control.

-

Incubation: The treated cultures are incubated for a defined period to allow for an effect on gene expression.

-

Reporter Gene Assay: After incubation, the activity of the reporter enzyme is measured using a standard protocol for that enzyme (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

-

Data Analysis: The reporter gene activity is normalized to bacterial growth (e.g., by measuring the optical density at 600 nm). The percentage of inhibition of streptokinase expression is then calculated by comparing the reporter activity in the treated samples to the vehicle control.

Quantitative Data

The following table summarizes hypothetical quantitative data for a series of 5,6-dihydrobenzo[h]quinazolin-4(3H)-one derivatives, illustrating the structure-activity relationship.

| Compound ID | R1 Group | R2 Group | IC50 (µM) for Streptokinase Expression Inhibition |

| Lead-001 | H | Phenyl | 15.2 |

| Lead-002 | OCH3 | Phenyl | 8.5 |

| Lead-003 | Cl | Phenyl | 5.1 |

| Lead-004 | H | 4-Fluorophenyl | 10.8 |

| Lead-005 | H | 2-Thienyl | 12.3 |

Conclusion and Future Directions

This compound is a critical starting material for the synthesis of a promising new class of anti-virulence agents that inhibit the expression of streptokinase in Group A Streptococcus. This approach holds significant potential for the development of novel therapies to combat GAS infections while potentially mitigating the development of antibiotic resistance. Future research should focus on optimizing the lead compounds to improve their potency, pharmacokinetic properties, and in vivo efficacy. Further elucidation of the precise molecular target of these inhibitors within the streptokinase regulatory network will also be crucial for their continued development.

References

Methodological & Application

Application Notes and Protocols: 4-Cyano-3-methylbenzoic Acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Cyano-3-methylbenzoic acid as a versatile intermediate in pharmaceutical synthesis. The primary focus is on its application in the synthesis of a key intermediate for the anticancer drug Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. Its bifunctional nature, featuring both a carboxylic acid and a nitrile group, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex pharmaceutical compounds. While direct applications are varied, a significant utility lies in its potential conversion to 3-amino-4-methylbenzoic acid, a crucial precursor for the synthesis of the anticancer agent Nilotinib. Nilotinib is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 73831-13-7 |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 216 °C |

| Boiling Point | 349.06 °C at 760 mmHg |

| Density | 1.26 g/cm³ |

Application in the Synthesis of a Nilotinib Intermediate

This compound can be envisioned as a precursor for the synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a key intermediate in the production of Nilotinib. This involves a multi-step synthesis, beginning with the transformation of this compound to 3-amino-4-methylbenzoic acid.

Synthetic Pathway Overview

The overall synthetic strategy involves two main stages:

-

Conversion of this compound to 3-amino-4-methylbenzoic acid.

-

Synthesis of the Nilotinib intermediate from 3-amino-4-methylbenzoic acid.

Caption: Synthetic pathway from this compound to a key Nilotinib intermediate.

Experimental Protocols

Protocol 1: Synthesis of 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride from 3-amino-4-methylbenzoic acid

This protocol details the guanidination of 3-amino-4-methylbenzoic acid.

-

Materials:

-

3-amino-4-methylbenzoic acid

-

Methanol

-

50% Cyanamide aqueous solution

-

36% Hydrochloric acid

-

Acetone

-

-

Procedure:

-

To a 500 mL reaction flask, add 50.0 g of 3-amino-4-methylbenzoic acid, 300 mL of methanol, and 36.1 g of 50% cyanamide aqueous solution.

-

Heat the mixture to 70-80 °C.

-

Slowly add 40.2 g of 36% hydrochloric acid dropwise.

-

After the addition is complete, heat the reaction mixture to 100 °C and maintain for 3 hours.

-

Add an additional 6.7 g of 36% hydrochloric acid dropwise to maintain a pH of approximately 3.

-

Continue heating at 100 °C for another 6 hours.

-

Distill off the solvent under reduced pressure until a significant amount of solid precipitates.

-

Add 200 mL of acetone and stir at room temperature for 30 minutes.

-

Cool the mixture to 5-10 °C, stir, and then filter the solid product.

-

Wash the collected solid with acetone and dry at 70 °C for 3-4 hours to yield 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride.[3]

-

-

Expected Yield: Approximately 52.3%.[3]

Protocol 2: Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

This protocol describes the cyclization reaction to form the Nilotinib intermediate.

-

Materials:

-

3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate

-

3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one

-

Sodium hydroxide

-

1-Butanol

-

Hydrochloric acid

-

DM Water

-

-

Procedure:

-

In a round bottom flask under a nitrogen atmosphere, add 10 g of 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate, 7.3 g of 3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one, and 1.7 g of sodium hydroxide to 100 mL of 1-butanol.

-

Heat the reaction mixture to reflux temperature and stir for 12 hours.

-

Cool the reaction mixture to 25-35 °C.

-

Add a solution of 1.5 g of sodium hydroxide in 37 mL of DM water over 20 minutes.

-

Heat the mixture to reflux (120-125 °C) and then cool back down to 25-35 °C.

-

Add hydrochloric acid to the reaction mixture at 25-35 °C and stir for one hour.

-

Filter the resulting solid, wash with DM water, and dry under vacuum at 50-55 °C to obtain 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.[4]

-

-

Expected Yield: 8.7 g.[4]

Quantitative Data Summary

The following table summarizes the typical yields for the key reaction steps in the synthesis of the Nilotinib intermediate.

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Guanidination | 3-amino-4-methylbenzoic acid | 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride | ~52.3%[3] |

| Cyclization | 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate | 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | ~87% (based on 10g starting material)[4] |

Mechanism of Action and Signaling Pathway

The final drug product, Nilotinib, is a potent inhibitor of the Bcr-Abl tyrosine kinase. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of Chronic Myeloid Leukemia (CML). Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its activity. This blocks downstream signaling pathways that are responsible for cell proliferation and survival, ultimately leading to apoptosis of the cancer cells.

Caption: Mechanism of action of Nilotinib in Chronic Myeloid Leukemia (CML) cells.

Other Potential Applications

Beyond its role as a precursor to Nilotinib, this compound and its derivatives are explored in other therapeutic areas:

-

Inhibitors of Streptococcal Streptokinase Expression: this compound is a reactant in the preparation of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones, which have shown activity as inhibitors of streptokinase expression in Group A Streptococcus.[5]

-

Platelet Aggregation Inhibitors: Patents suggest that cyanobenzoic acid derivatives can be used as intermediates for producing platelet aggregation inhibitors.[6]

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is highlighted by its potential role in the synthesis of a key intermediate for the anticancer drug Nilotinib. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the full potential of this compound in the discovery and development of new therapeutic agents.

References

- 1. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]

- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 4. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]

- 5. Cas 73831-13-7,this compound | lookchem [lookchem.com]

- 6. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

Application Notes and Protocol for the Synthesis of 4-Cyano-3-methylbenzoic acid via Sandmeyer Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-cyano-3-methylbenzoic acid from 4-amino-3-methylbenzoic acid using the Sandmeyer reaction. The procedure is divided into two main stages: the diazotization of the starting amine and the subsequent copper(I) cyanide-mediated cyanation.

Introduction

The Sandmeyer reaction is a versatile and widely used method for the conversion of an aromatic amino group into various functionalities, including cyano groups, via a diazonium salt intermediate.[1][2][3] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[4] The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, can be efficiently achieved through this classic transformation.

Experimental Protocol

The synthesis is a two-step process that begins with the formation of a diazonium salt from 4-amino-3-methylbenzoic acid, followed by the reaction with a copper(I) cyanide solution.[4]

Step 1: Diazotization of 4-Amino-3-methylbenzoic acid

-

In a suitable reaction vessel (e.g., a three-necked flask equipped with a mechanical stirrer and a thermometer), suspend 4-amino-3-methylbenzoic acid in a solution of hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Sandmeyer Cyanation

-

In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide. This can be prepared from copper(II) sulfate.[5]

-

Cool the copper(I) cyanide solution to 0-5 °C in an ice-salt bath.

-

Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the stirred copper(I) cyanide solution. A vigorous evolution of nitrogen gas is expected. Control the rate of addition to maintain the reaction temperature between 0-10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the evolution of nitrogen ceases.

-

The reaction mixture can then be gently warmed to 50-60 °C to ensure the complete decomposition of the diazonium salt.

Work-up and Purification

-

Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the crude this compound.

-

Filter the crude product and wash it with cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture or acetic acid, to yield the final product. Further purification, if necessary, can be achieved by column chromatography.[6]

Data Presentation

| Reagent/Parameter | Molar Equivalent (eq) | Notes |

| Step 1: Diazotization | ||

| 4-Amino-3-methylbenzoic acid | 1.0 | Starting material |

| Hydrochloric Acid (conc.) | 2.5 - 3.0 | To form the amine salt and maintain acidity |

| Sodium Nitrite (NaNO₂) | 1.0 - 1.1 | Diazotizing agent |

| Reaction Temperature | 0-5 °C | Critical for the stability of the diazonium salt |

| Step 2: Sandmeyer Cyanation | ||

| Copper(I) Cyanide (CuCN) | 1.1 - 1.2 | Cyanating agent |

| Reaction Temperature | 0-10 °C (initial) | Control of exotherm is crucial |

| Room Temperature (final) | To ensure complete reaction |

Experimental Workflow Diagramdot

References

Application of 4-Cyano-3-methylbenzoic Acid in the Synthesis of Novel Bacterial Virulence Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-3-methylbenzoic acid is a versatile bifunctional organic building block that has garnered significant interest in medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid and a nitrile group on a methylated benzene ring, allows for sequential and regioselective modifications, making it a valuable precursor for the synthesis of complex heterocyclic scaffolds. A notable application of this compound is in the development of novel anti-infective agents that target bacterial virulence rather than bacterial viability, a strategy that may circumvent the growing challenge of antibiotic resistance. Specifically, this compound serves as a key intermediate in the synthesis of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones, a class of compounds that have been identified as potent inhibitors of Group A Streptococcus (GAS) streptokinase expression.

Application as a Key Building Block for Streptokinase Expression Inhibitors